![molecular formula C17H15N3O3 B2361531 N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899981-11-4](/img/structure/B2361531.png)
N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as MNRC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Heterocyclic Systems : Research by Deady and Devine (2006) describes the synthesis of new heterocyclic systems using derivatives of naphthyridine, including those related to the compound . This study highlights the compound's versatility in creating novel chemical structures (Deady & Devine, 2006).
Characterization of Derivatives : A study by Özer et al. (2009) focuses on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, showcasing the broad applicability of such compounds in chemical research (Özer et al., 2009).
Biological and Pharmacological Applications
Anticancer Activity : Vennila et al. (2020) investigated dibenzo[b,h][1,6]naphthyridinecarboxamides for their anticancer activity, demonstrating the potential of naphthyridine derivatives in therapeutic applications (Vennila et al., 2020).
Antidepressant Activity : Research by Mahesh et al. (2014) highlights the antidepressant activity of 1,8‐naphthyridine‐3‐carboxamides, indicating their potential as 5‐HT3 receptor antagonists (Mahesh et al., 2014).
Antibacterial and Antimycobacterial Properties : A study by Goněc et al. (2015) explores the antibacterial and antimycobacterial activity of naphthalene-2-carboxanilides, shedding light on the antimicrobial potential of naphthyridine derivatives (Goněc et al., 2015).
Corrosion Inhibition : Ansari and Quraishi (2015) investigated naphthyridine derivatives as corrosion inhibitors, demonstrating their practical applications in material science (Ansari & Quraishi, 2015).
Fluorescent Labeling Reagents : Nakaya et al. (1999) utilized naphthalimide derivatives for fluorescent labeling of carnitine, indicating their use in biochemical labeling and detection (Nakaya et al., 1999).
Mechanism of Action
Mode of Action
It is known that the compound induces several changes such as membrane blebbing, the presence of autophagosomes, membrane detachment, and mitochondrial and kinetoplast disorganization . It also triggers the production of reactive oxygen species (ROS) and parasite apoptosis .
Result of Action
The compound has been shown to reduce the parasite load of Leishmania mexicana in an experimental model of cutaneous leishmaniasis . It induces several changes in the parasite, such as membrane blebbing, the presence of autophagosomes, membrane detachment, and mitochondrial and kinetoplast disorganization . It also triggers the production of ROS and parasite apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide . For instance, the compound is a metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole . .
properties
IUPAC Name |
N-(2-methoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20-15-11(6-5-9-18-15)10-12(17(20)22)16(21)19-13-7-3-4-8-14(13)23-2/h3-10H,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDQCNASBWVBSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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